Regioisomer Advantage: [4,5-c] vs. [4,5-b] Ring Fusion Confers 5–10-Fold Inotropic Potency Gain
In a landmark structure-activity relationship study, 2-phenylimidazo[4,5-c]pyridines were found to be 5–10-fold more potent as positive inotropic agents compared to analogous 2-phenylimidazo[4,5-b]pyridines (e.g., sulmazole) or 8-phenylpurines [1]. All tested [4,5-c] analogues demonstrated oral activity, whereas only one [4,5-b] derivative (sulmazole) showed significant oral bioavailability [1]. This regioisomer advantage is intrinsic to the [4,5-c] fusion pattern inherited by the tetrahydro derivative.
| Evidence Dimension | Inotropic potency (relative fold difference) |
|---|---|
| Target Compound Data | 5–10-fold more potent than [4,5-b] series (class-level, based on imidazo[4,5-c]pyridine core) |
| Comparator Or Baseline | 2-Phenylimidazo[4,5-b]pyridines (e.g., sulmazole) = 1× baseline |
| Quantified Difference | 5–10-fold potency advantage for the [4,5-c] regioisomeric series |
| Conditions | In vitro papillary muscle contractility assays; oral activity in animal models (Robertson et al., 1985) |
Why This Matters
Users selecting compounds for kinase or GPCR drug discovery programs must prioritize the [4,5-c] regioisomer to avoid the 5–10-fold potency loss associated with the [4,5-b] regioisomer.
- [1] Robertson, D. W.; Beedle, E. E.; Krushinski, J. H.; Pollock, G. D.; Wilson, H.; Wyss, V. L.; Hayes, J. S. Structure–Activity Relationships of Arylimidazopyridine Cardiotonics: Discovery and Inotropic Activity of 2-[2-Methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine. J. Med. Chem. 1985, 28 (6), 717–727. DOI: 10.1021/jm00383a006. View Source
